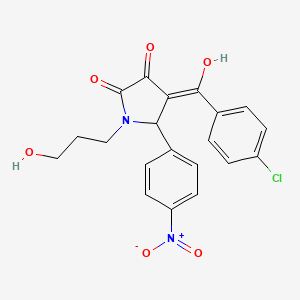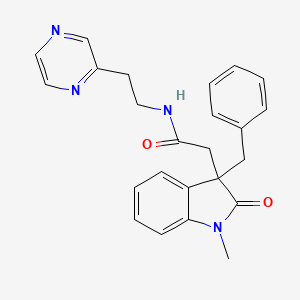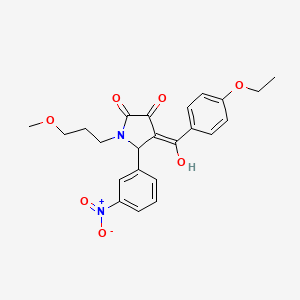
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves its binding to the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain, anxiety, and stress. By blocking the activity of this receptor, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can reduce the sensation of pain.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can produce several biochemical and physiological effects. These include a reduction in pain sensitivity, a decrease in anxiety-like behavior, and an improvement in memory retention. It has also been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a useful tool for studying the role of this receptor in pain, anxiety, and stress. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol. One area of interest is the development of new pain medications based on this compound. Another area is the study of the nociceptin/orphanin FQ receptor and its role in anxiety and stress. Additionally, there is potential for the development of new imaging agents based on this compound for use in diagnostic imaging. Overall, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a promising compound with many potential applications in the field of medicine and biomedical research.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves several steps. The starting material is 4-cyclopentylpyrimidine-2-amine, which is reacted with 3-chloro-1,2-propanediol in the presence of a base to form the corresponding 3-hydroxypropyl derivative. This intermediate is then reacted with (S)-4-benzyl-2-oxoazetidine-1-carboxylic acid to form the azetidine derivative. The final step involves reduction of the azetidine ring to form the desired compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been studied for its potential therapeutic applications in several areas. One of the most promising areas is the treatment of pain. The nociceptin/orphanin FQ receptor has been shown to play a role in the regulation of pain, and (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been shown to be a highly selective antagonist of this receptor. This makes it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
(3S,4S)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-17-13-22(12-16(17)21-10-4-1-5-11-21)18-19-9-8-15(20-18)14-6-2-3-7-14/h8-9,14,16-17,23H,1-7,10-13H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFODZNJLJFMNR-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CN(CC2O)C3=NC=CC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C3=NC=CC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)


![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)

![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)
